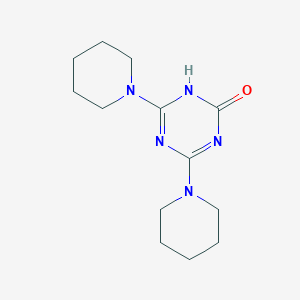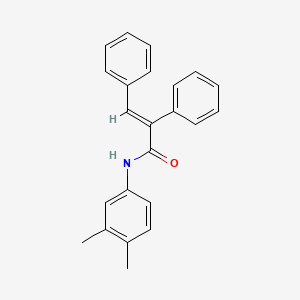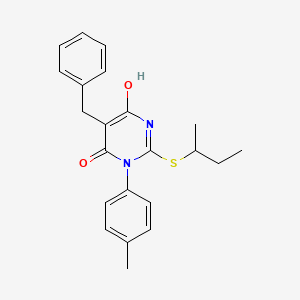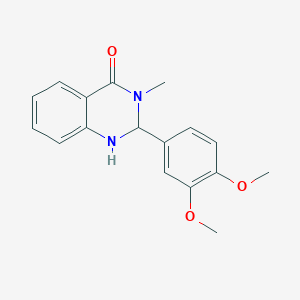![molecular formula C15H16N2O3 B6012577 N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide](/img/structure/B6012577.png)
N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide, also known as CHM-1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CHM-1 is a member of the chromanecarboxamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and angiogenesis. Specifically, this compound has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell proliferation and survival. In addition, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce the expression of various proteins involved in cancer growth and survival. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide is its potential as a therapeutic agent for various diseases, including cancer and inflammation. In addition, this compound has been shown to exhibit low toxicity in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide. One area of interest is the development of new synthetic analogs of this compound that may exhibit improved therapeutic properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease settings. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human patients.
Synthesis Methods
The synthesis of N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide involves a multi-step process that begins with the reaction of 2-chromanecarboxylic acid with thionyl chloride to form an acid chloride intermediate. This intermediate is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the desired compound, this compound. The synthesis of this compound has been optimized to produce a high yield of pure compound suitable for use in scientific research.
Scientific Research Applications
N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide has been shown to exhibit a range of potential therapeutic applications, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and to inhibit angiogenesis in tumor models.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-8-12(17-20-10)9-16-15(18)14-7-6-11-4-2-3-5-13(11)19-14/h2-5,8,14H,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPOPWUHINWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2CCC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B6012495.png)
![N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6012498.png)

![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)

![2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6012520.png)
![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6012545.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)

![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B6012580.png)
![6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone](/img/structure/B6012590.png)

